Home > Products > Screening Compounds P96875 > N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide
N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide -

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide

Catalog Number: EVT-5098604
CAS Number:
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Amide bond formation is a fundamental reaction in organic synthesis. Several methods are available for creating this bond, including the reaction of carboxylic acids with amines in the presence of coupling agents, the reaction of acyl chlorides with amines, and the reaction of esters with amines. []

Molecular Structure Analysis

The 1,3-benzodioxole ring system typically exhibits a planar or near-planar conformation due to the conjugation between the benzene and dioxolane rings. The five-membered ring may adopt an envelope conformation with the methylene carbon atom as the flap, although this is generally less common. [, , ]

Mechanism of Action

The biological activity of 1,3-benzodioxole-containing compounds is often attributed to their ability to interact with various enzymes and receptors. For instance, they are known to inhibit cytochrome P450 enzymes, which are involved in drug metabolism, and to act as agonists or antagonists of neurotransmitter receptors. [, ]

Physical and Chemical Properties Analysis

1,3-Benzodioxole derivatives typically exhibit moderate to good lipophilicity and aqueous solubility, depending on the nature and position of substituents on the benzene ring. They are generally stable under ambient conditions but can be susceptible to hydrolysis under acidic or basic conditions. [, ]

Applications
  • Anticancer agents: Compounds containing 1,3-benzodioxole rings have shown promising anticancer activity. For example, amuvatinib derivatives containing this moiety have been investigated for their ability to inhibit tumor cell growth under glucose starvation. []
  • Antimicrobial agents: Several 1,3-benzodioxole-containing compounds exhibit potent antimicrobial activity against various bacterial and fungal strains. These compounds often target essential enzymes or pathways in the microorganisms, leading to growth inhibition or cell death. [, , ]
  • Anti-inflammatory agents: The 1,3-benzodioxole ring is a key structural feature in several anti-inflammatory drugs, including the COX-2 inhibitor, rofecoxib. These compounds typically act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase. []

N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727)

  • Compound Description: NDT 9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5a receptor (C5aR). [] It was discovered through integrated use of in vitro affinity and functional assays, along with medicinal chemistry. [] NDT 9513727 inhibits C5a-stimulated responses in various cell types, showing potential for treating inflammatory diseases. []
  • Relevance: Both NDT 9513727 and N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide share the 1,3-benzodioxol-5-ylmethyl group as a key structural feature. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

  • Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [, ] Its structure was confirmed by single crystal X-ray analysis, revealing S-alkylation. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl structural motif with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide. [, ]

1-(2-bromo-4,5-dimethoxybenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

  • Compound Description: This compound forms dimeric subunits through C-Br...pi interactions and exhibits intermolecular C-H...O hydrogen bonds in its crystal structure. [, ]
  • Relevance: While structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, this compound is discussed alongside a related compound, 2-butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde, which shares the 1,3-benzodioxol-5-ylmethyl group with the target compound. [, ] This suggests a potential research focus on the structural influence of this specific group.

2-butyl-4-chloro-1-(6-methyl-1,3-benzodioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

  • Compound Description: This compound exhibits C-H...O and C-H...pi interactions in its crystal structure. [, ]
  • Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, highlighting the significance of this structural motif in the referenced studies. [, ]

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: Compound 6 is an amuvatinib derivative that selectively kills tumor cells under glucose starvation by inhibiting mitochondrial membrane potential. []
  • Relevance: Both Compound 6 and N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide share the 1,3-benzodioxol-5-yl group, indicating a potential area of interest in exploring the biological activity of this shared structural element. []

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m-nitrophenyl)-1,3-thiazolidin-4-one (Compound 1)

  • Compound Description: Compound 1 forms linear supramolecular chains through C–H···O interactions. Its dioxolyl oxygen and nitro group oxygens participate in C–H···O intermolecular hydrogen bonds. []
  • Relevance: Compound 1 shares the 1,3-benzodioxol-5-ylmethyl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide. [] The structural similarities and intermolecular interactions of these compounds suggest a potential research area focusing on this shared group.

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(p-nitrophenyl)-1,3-thiazolidin-4-one (Compound 2)

  • Compound Description: In contrast to its isomer (Compound 1), Compound 2 forms centrosymmetric dimers via its dioxolyl oxygen and engages in multiple C–H···O hydrogen bonds through its carbonyl oxygen. It also exhibits N–O···π(aryl) interactions and various other π-π interactions. []
  • Relevance: Similar to Compound 1, Compound 2 also shares the 1,3-benzodioxol-5-ylmethyl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide. [] The differing intermolecular interactions of these isomers, despite their similar structures, highlight the importance of subtle structural variations.

3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one

  • Compound Description: This compound features a twisted 1,3-thiazolidine ring and forms linear supramolecular chains along the a-axis through C—H⋯O interactions. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-ylmethyl structural element with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, indicating a potential research interest in this particular group. []

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (28g, MPC-3100)

  • Compound Description: 28g (MPC-3100) is an orally bioavailable purine-based Hsp90 inhibitor with favorable pharmacokinetic properties and significant antitumor effects in multiple human cancer xenograft models. []
  • Relevance: Both 28g and N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide share the 1,3-benzodioxol group. [] Although the substitution patterns differ, the presence of this shared group suggests potential interest in exploring the biological activity associated with this structural feature.

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

  • Compound Description: This compound features a buckled tetrahydrobenzo[h]quinoline system and a benzodioxol ring bent away from the pyridine ring. It forms centrosymmetric dimers through N—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, signifying the potential importance of this structural motif in the research. []

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline

  • Compound Description: This compound crystallizes in the E conformation with a non-planar structure and exhibits no classic hydrogen bonds. []
  • Relevance: This compound shares the N-(1,3-benzodioxol-5-ylmethyl) group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, highlighting the significance of this structural motif in the research. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

  • Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor, demonstrating efficacy in various in vivo models of inflammation and pain. []
  • Relevance: SSR240612 and N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide share the 1,3-benzodioxol-5-yl group, albeit with different substitutions. [] The presence of this shared group suggests a potential research interest in exploring the biological effects of compounds containing this structural motif.

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine

  • Compound Description: This compound exhibits a shallow envelope conformation for the dioxole ring and forms a three-dimensional network in its crystal structure through C—H⋯O and C—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, indicating potential research interest in this structural element. []

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide

  • Compound Description: This capsaicin analog features a 1,3-benzodioxole ring instead of a 2-methoxyphenol moiety and forms zigzag supramolecular chains along the c-axis through N—H⋯O hydrogen bonds. []
  • Relevance: Both this compound and N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide share the N-(1,3-benzodioxol-5-yl)methyl group, suggesting potential interest in this structural motif and its influence on biological activity. []

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

  • Compound Description: This compound, another capsaicin analog, features a 1,3-benzodioxole ring and a benzenesulfonamide group. It forms supramolecular layers through C—H⋯O, N—H⋯O, and C—H⋯π interactions. []
  • Relevance: Similar to the previous compound, this analog also shares the N-(1,3-benzodioxol-5-yl)methyl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, further emphasizing the significance of this structural element. []

(S)-N-(3-(2-fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidie-5-ylmethyl)acetamide (Compound 7)

  • Compound Description: Compound 7 is a novel oxazolidinone derivative with potent anti-Mycobacterial activity, showing greater efficacy than linezolid in vitro and in Mycobacterium marinum infected zebrafish. []

2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4)

  • Compound Description: SA 4 exhibited potent anticonvulsant activity in the 6 Hz psychomotor seizure test with minimal neurotoxicity. []
  • Relevance: SA 4 shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide. [] This structural similarity, alongside its biological activity, highlights a potential area of interest for exploring the pharmacological properties of compounds containing this shared group.

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine

  • Compound Description: Synthesized as a potential fungicidal agent, this compound displays a 38.5° dihedral angle between its thiazole and triazole rings. []
  • Relevance: This compound shares the 1,3-benzodioxol group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the biological activity associated with this structural element. []

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)

  • Compound Description: Compound 4 is a novel imidazole-containing compound with potential antifungal activity, exhibiting a confirmed (E)-configuration of the imine moiety. []
  • Relevance: Compound 4 shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide. [] The presence of this group in both compounds, along with its potential antifungal properties, suggests a possible research direction for the target compound.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound forms C10 chain motifs through C-H...O hydrogen bonds and exhibits pi-pi stacking interactions involving its 6-amino-1,3-benzodioxol-5-yl moieties. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential interest in this structural element and its role in intermolecular interactions. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: This compound forms centrosymmetric hydrogen-bonded tetramers with an R8(4)(16) motif in its crystal structure. []
  • Relevance: Sharing the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, this compound highlights the potential relevance of this group in forming supramolecular structures. []

1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC)

  • Compound Description: 4-CDC is a synthetic cathinone, a class of psychostimulant drugs, identified alongside other cathinone analogs during a police investigation. []

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT)

  • Compound Description: tBuONE is a synthetic cathinone, a class of psychostimulant drugs, identified along with other cathinone analogs during a police investigation. []

1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4-FPHP)

  • Compound Description: 4-FPHP is a synthetic cathinone, a class of psychostimulant drugs, identified alongside other cathinone analogs during a police investigation. []

N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline

  • Compound Description: This compound features a nearly planar five-membered ring and a dihedral angle of 43.22° between its aromatic rings. Short O⋯Cl contacts are observed in the crystal structure. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in this structural element and its influence on molecular geometry and intermolecular interactions. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methyl­phenyl)­prop-2-en-1-one (Compound I)

  • Compound Description: This compound exhibits a polarized molecular-electronic structure and forms sheets through N—H⋯O and C—H⋯π(arene) hydrogen bonds. []
  • Relevance: Compound I shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the electronic properties and intermolecular interactions associated with this structural motif. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-(4-methoxy­phenyl)­prop-2-en-1-one (Compound II)

  • Compound Description: Compound II, existing as two polymorphs (IIa and IIb), displays a polarized molecular-electronic structure and forms various hydrogen-bonded chains and sheets through N—H⋯O, C—H⋯π(arene), and C—H⋯O interactions. []
  • Relevance: Similar to Compound I, Compound II also shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, further highlighting the significance of this structural feature in electronic properties and crystal packing. []

1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(tri­fluoro­methyl)­phenyl]­prop-2-en-1-one (Compound III)

  • Compound Description: Compound III forms simple N—H⋯O hydrogen-bonded chains and exhibits π–π stacking interactions in its crystal structure. []
  • Relevance: Sharing the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, Compound III further emphasizes the potential importance of this structural element in molecular packing and intermolecular interactions. []

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

  • Compound Description: This compound exists as two independent molecules (A and B) with differing orientations of the pyrazole ring amine and dioxole substituents. It forms supramolecular zigzag chains via N—H⋯N hydrogen bonding and exhibits C—H⋯O and C—H⋯π interactions. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the conformational flexibility and intermolecular interactions associated with this structural motif. []

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: This butenolide derivative exhibits significant conformational differences in the orientation of the amide carbonyl atom compared to another related butenolide derivative. []

4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: This butenolide derivative exhibits significant conformational differences in the orientation of the amide carbonyl atom compared to another related butenolide derivative. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, potentially indicating research interest in this group's influence on the conformational behavior of these molecules. []

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline

  • Compound Description: This compound has two symmetry-independent molecules in its asymmetric unit, each with different conformations and dihedral angles between the 4-methylaniline and piperonal groups. It forms C—H⋯O and C—H⋯π interactions in its crystal structure. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-ylmethylidene group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, highlighting the potential relevance of this structural motif in influencing conformational flexibility and intermolecular interactions. []

(E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

  • Compound Description: This compound exhibits a near-planar benzodioxole ring system and forms C(8) chains and R33(19) ring motifs through C—H⋯O hydrogen bonds. A weak π–π interaction is also observed in its crystal structure. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the conformational preferences and intermolecular interactions associated with this structural element. []

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound features a twisted pyrazoline ring and forms C—H⋯N, C—H⋯O, and C—H⋯π interactions in its crystal structure. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, indicating potential research interest in this structural motif and its impact on molecular conformation and crystal packing. []

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4- CHLOROPHENYL)PROP-2-ENAMIDE

  • Compound Description: This compound has been analyzed for its hyperpolarizability, natural bond orbital (NBO), and HOMO-LUMO properties, suggesting interest in its electronic structure and potential applications in materials science. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in exploring the electronic properties of the target compound based on the analysis conducted on this related structure. []

6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one

  • Compound Description: This compound exhibits conformational and configurational disorder, with the six-membered heterocyclic ring adopting a disordered conformation between envelope and half-chair forms. Its molecules form chains through hydrogen bonds and exhibit aromatic pi-pi stacking interactions. []

6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one

  • Compound Description: Similar to the previous compound, this molecule also exhibits conformational and configurational disorder. It forms chains through N-H...O hydrogen bonds and exhibits aromatic pi-pi stacking interactions between pairs of chains. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the conformational flexibility and intermolecular interactions associated with this structural motif. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone

  • Compound Description: This compound exhibits electronic polarization in its aminoarylpropenone fragment and forms sheets through N-H...O and C-H...O hydrogen bonds and aromatic pi-pi stacking interactions. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the electronic properties and intermolecular interactions associated with this structural element. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: This compound is a potent aromatase inhibitor with a propeller shape and exhibits dihedral angles between its adjacent planes ranging from 49-86°. []
  • Relevance: This compound shares the 1,3-benzodioxol group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the conformational behavior and potential biological activity of compounds containing this structural element. []

6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: This compound is a potent aromatase inhibitor with a propeller shape and exhibits dihedral angles between its adjacent planes ranging from 49-86°. []
  • Relevance: Sharing the 1,3-benzodioxol group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, this compound further emphasizes the potential importance of this structural element in aromatase inhibition and its potential influence on the target compound's biological activity. []

Ethyl 4-{5-[1-(hydroxy­meth­yl)ethyl­amino­carbon­yl]-1,3-benzodioxol-4-yl}-7-meth­oxy-3-benzodioxole-5-carboxyl­ate

  • Compound Description: This compound features two five-membered rings adopting envelope conformations and a 67.1° dihedral angle between its benzene rings. Its crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds. []
  • Relevance: This compound shares the 1,3-benzodioxol group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, indicating potential research interest in this structural element and its impact on molecular conformation and intermolecular interactions. []

(R)-N-2-(1,3-benzodioxol-4-yl)heptyl-N'-2,6-diisopropylphenylur ea (2a, EAB-309)

  • Compound Description: EAB-309 is a novel and potent ACAT (acyl-CoA: cholesterol O-acyltransferase) inhibitor that effectively lowers plasma cholesterol levels in vivo. []
  • Relevance: Both EAB-309 and N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide share the 1,3-benzodioxol group, albeit with different substitutions and positions. [] This shared group suggests a potential research area for exploring the biological activity of compounds containing this structural motif, especially in the context of lipid metabolism.

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound displays specific dihedral angles between its benzodioxole, ester groups, and the tetrahydropyrimidine ring. It forms dimers through N—H⋯S hydrogen bonds and chains via N—H⋯O interactions, further stabilized by C—H⋯S and C—H⋯π interactions. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, indicating potential research interest in the conformational preferences and intermolecular interactions associated with this structural element. []

(–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide

  • Compound Description: This compound features envelope conformations for its 1,3-dioxolane and 1,3-dioxole rings. It forms an intramolecular O—H⋯O hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, suggesting potential research interest in the conformational behavior and intermolecular interactions associated with this structural motif. []

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

  • Compound Description: This compound features a near-planar pyrazoline ring and forms a three-dimensional network through C—H⋯O, C—H⋯N, and C—H⋯π interactions. []
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide, indicating potential research interest in the conformational properties and intermolecular interactions associated with this structural element. []

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenoxybutanamide

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c20-18(7-4-10-21-15-5-2-1-3-6-15)19-12-14-8-9-16-17(11-14)23-13-22-16/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,19,20)

InChI Key

HURFHNIDOFOAAZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCOC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCOC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.